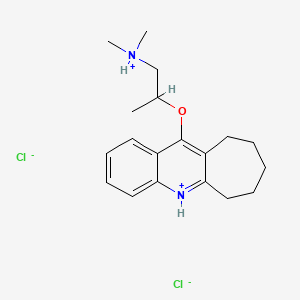

6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride

Description

6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride, is a synthetic quinoline derivative with a fused seven-membered cycloheptane ring. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations. Quinoline derivatives are renowned for diverse bioactivities, including acetylcholinesterase (AChE) inhibition, anticancer, and antimicrobial properties . This compound’s structural features, such as the dimethylamino group, may improve blood-brain barrier (BBB) penetration compared to simpler analogs, aligning with studies on related cyclopenta[b]quinolines showing enhanced CNS bioavailability .

Properties

CAS No. |

5231-42-5 |

|---|---|

Molecular Formula |

C19H28Cl2N2O |

Molecular Weight |

371.3 g/mol |

IUPAC Name |

dimethyl-[2-(7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yloxy)propyl]azanium;dichloride |

InChI |

InChI=1S/C19H26N2O.2ClH/c1-14(13-21(2)3)22-19-15-9-5-4-6-11-17(15)20-18-12-8-7-10-16(18)19;;/h7-8,10,12,14H,4-6,9,11,13H2,1-3H3;2*1H |

InChI Key |

AXUCQKCDOGCBHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[NH+](C)C)OC1=C2CCCCCC2=[NH+]C3=CC=CC=C31.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route Overview

Formation of the Cyclohepta[b]quinoline Core

The bicyclic core is synthesized by cyclization reactions involving quinoline precursors and cycloheptane derivatives. This step often requires palladium-catalyzed cross-coupling or intramolecular cyclization techniques to build the fused ring system.Introduction of the 11-(2-(dimethylamino)-1-methylethoxy) Side Chain

The side chain is attached via nucleophilic substitution or etherification reactions. The hydroxyl or halide precursor on the quinoline core reacts with a suitable dimethylaminoalkyl reagent under controlled conditions.Formation of the Dihydrochloride Salt

The free base is converted into the dihydrochloride salt by treatment with hydrochloric acid, which improves water solubility and stability for pharmaceutical use.

Detailed Stepwise Synthesis

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Cross-Coupling

Pd-catalyzed C–N bond formation is a key step in assembling the bicyclic core and attaching nitrogen-containing side chains. Ligands such as dialkylbiarylphosphines or Buchwald-type ligands improve yields and selectivity.Solvent and Temperature Control

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution steps. Reaction temperatures are optimized between 50–120 °C to balance reaction rate and minimize side reactions.

Analytical Data and Characterization

Throughout the synthesis, structural integrity and purity are confirmed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ^1H and ^13C NMR confirm the presence of the quinoline core, cycloheptane ring, and dimethylaminoalkoxy substituent.Infrared (IR) Spectroscopy

Identification of characteristic functional groups such as amine salts and ether linkages.Mass Spectrometry (MS)

Molecular ion peaks consistent with C19H28Cl2N2O and fragmentation patterns supporting the structure.Elemental Analysis

Confirms the presence of chlorine consistent with dihydrochloride salt formation.

Comparative Analysis with Related Compounds

| Compound Name | Structural Variation | Molecular Formula | Molecular Weight (g/mol) | Biological Activity Focus |

|---|---|---|---|---|

| 6H-Cyclohepta(b)quinoline (base) | No side chain | C19H28N2 | ~280 | Potential antitumor activity |

| 3-Chloro-11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-6H-cyclohepta(b)quinoline | Chloro substituent at position 3 | C19H28Cl2N2O | ~405.79 | Anticancer, antimicrobial |

| 6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride (target compound) | Dihydrochloride salt form | C19H28Cl2N2O | 371.3 | Enhanced solubility, pharmacological potential |

Variations in substituents and salt forms influence solubility, bioavailability, and biological activity profiles.

Chemical Reactions Analysis

Types of Reactions

6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various types of chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions can occur at various positions on the quinoline ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in H2O.

Reduction: NaBH4 or LiAlH4 in anhydrous solvents such as THF or ether.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Medicinal Chemistry

6H-Cyclohepta(b)quinoline derivatives are primarily explored as potential therapeutic agents. Their unique structural features enable them to act as lead compounds in drug discovery, particularly in areas where traditional therapies are ineffective. The compound has shown promise in:

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells .

- Antimicrobial Properties : Research suggests that derivatives of this compound possess antimicrobial activity, making them candidates for treating infections.

Biochemical Research

The compound may serve as a probe to investigate biochemical pathways. Its ability to interact with specific proteins and enzymes allows researchers to study its pharmacodynamics and pharmacokinetics. This includes:

- Neurotransmitter System Interaction : The presence of the dimethylamino group suggests potential applications in treating neurological disorders by modulating synaptic activity .

- Mechanism of Action Studies : Understanding how the compound binds to receptors or enzymes can elucidate its biological effects and guide further modifications for enhanced efficacy.

Chemical Synthesis

In synthetic organic chemistry, 6H-Cyclohepta(b)quinoline serves as a building block for more complex heterocyclic compounds. Its versatile reactivity allows for:

- Synthesis of Novel Derivatives : The compound can undergo various chemical reactions (e.g., oxidation, substitution), leading to the formation of new derivatives with potentially enhanced biological activities .

- Material Science Applications : Research is ongoing into the use of this compound in developing new materials with unique properties, such as conductive polymers and organic semiconductors.

Case Studies and Research Findings

Recent studies have documented the biological activity of 6H-Cyclohepta(b)quinoline derivatives:

- A study demonstrated significant cytotoxicity against MCF-7 breast cancer cells using an MTT assay, indicating its potential as an anticancer agent .

- Another investigation focused on the interaction of these compounds with neurotransmitter receptors, suggesting their utility in developing treatments for neurological disorders.

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 11-(2-(dimethylamino)-1-methylethoxy)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting antitumor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of the target compound include derivatives with variations at position 11 (Table 1). These modifications significantly influence pharmacological and pharmacokinetic profiles:

Pharmacokinetic and Toxicity Profiles

- Lipophilicity and BBB Penetration: The target compound’s dimethylamino group confers a balance of hydrophilicity and lipophilicity, likely surpassing pyrrolidinyl/piperidinyl analogs in BBB penetration due to reduced cyclic strain . Fluorinated derivatives (e.g., compound 27) exhibit superior CNS activity, but halogenation (e.g., chloro in ) may increase toxicity risks.

- Toxicity: Structural analogs with aromatic amines (e.g., phenylpiperazinyl in ) show high acute toxicity (rodent LD₅₀ ~500 mg/kg), whereas tertiary amines (dimethylamino, piperidinyl) demonstrate lower genotoxicity in computational models .

- Metabolic Stability: Cyclopenta[b]quinoline derivatives with fluorobenzoic acid substituents exhibit prolonged metabolic stability, suggesting that the target compound’s methylethoxy chain may require optimization to avoid rapid clearance .

Biological Activity

6H-Cyclohepta(b)quinoline derivatives, particularly those with substitutions like 11-(2-(dimethylamino)-1-methylethoxy), have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other pharmacological effects.

Synthesis and Characterization

Recent advancements in synthetic methodologies have facilitated the production of various cycloheptaquinoline derivatives. A notable approach is the ammonium acetate-mediated cyclocondensation reaction, which allows for high atom efficiency and broad substrate scope. The synthesized compounds are characterized using X-ray crystallography and various spectroscopic methods to confirm their structures and purity .

Biological Activity Overview

The biological activity of 6H-Cyclohepta(b)quinoline derivatives includes:

- Anticancer Activity : Studies have shown that these compounds exhibit significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The MTT assay results indicate that certain derivatives demonstrate IC50 values in the micromolar range, indicating potent anticancer properties .

- Mechanisms of Action : The cytotoxicity is believed to be mediated through multiple pathways, including induction of apoptosis and disruption of cellular signaling pathways. For instance, some derivatives have shown the ability to inhibit key enzymes involved in cancer cell proliferation .

- Additional Pharmacological Properties : Beyond anticancer effects, cycloheptaquinolines have also been investigated for their anti-inflammatory and antibacterial activities. Some derivatives exhibit promising results against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of biological activity .

Table 1: Summary of Biological Activities

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A549 | 6.31 | Apoptosis induction |

| Anticancer | MCF-7 | 7.95 | Inhibition of cell proliferation |

| Antibacterial | Staphylococcus aureus | N/A | Disruption of cell wall synthesis |

| Anti-inflammatory | N/A | N/A | Inhibition of inflammatory cytokines |

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of synthesized cycloheptaquinoline derivatives on A549 and MCF-7 cell lines using the MTT assay. Compounds exhibited varying degrees of cytotoxicity, with some achieving IC50 values as low as 6.31 µM against A549 cells .

- Antibacterial Activity : Another investigation focused on the antibacterial properties of these compounds against clinical isolates of Staphylococcus aureus. Results indicated that certain derivatives possess significant antibacterial activity, suggesting their potential as therapeutic agents in treating bacterial infections .

- Anti-inflammatory Effects : Research has also highlighted the anti-inflammatory potential of cycloheptaquinolines through the inhibition of pro-inflammatory cytokines in vitro, which could position these compounds as candidates for treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 6H-cyclohepta(b)quinoline derivatives, and how does stereochemistry influence reaction outcomes?

Methodological Answer: Tetrahydroquinoline derivatives, including cyclohepta(b)quinoline analogs, are typically synthesized via acid-catalyzed cycloaddition or cyclization reactions. For example, the Povarov reaction (an imino Diels-Alder reaction) is effective for constructing tetrahydroquinoline scaffolds by condensing anilines, aldehydes, and electron-rich alkenes under mild acidic conditions . Stereochemical outcomes depend on the configuration of starting materials and catalysts. Cyclization using POCl₃ with anthranilic acid derivatives (e.g., in cyclopentanone) has also been employed, but regioselectivity must be verified via NMR and X-ray crystallography .

Q. Which analytical techniques are critical for characterizing the physicochemical properties of this compound?

Methodological Answer: Key techniques include:

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- ¹H/¹³C NMR to resolve stereochemistry and verify substituent positions (e.g., the dimethylamino-methylethoxy group).

- X-ray crystallography to confirm the cyclohepta(b)quinoline ring system and dihydrochloride salt formation .

- Thermogravimetric analysis (TGA) to assess thermal stability, especially for dihydrochloride salt forms .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path search algorithms) predict reaction pathways for synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model transition states and intermediates. For example, ICReDD’s approach integrates computational screening with experimental validation to optimize cyclization steps and minimize side reactions. This reduces trial-and-error experimentation by predicting regioselectivity in POCl₃-mediated cyclizations .

Q. What strategies resolve contradictions in yield data between batch and flow synthesis methods?

Methodological Answer: Statistical experimental design (e.g., factorial or response surface methodology) identifies critical variables (e.g., temperature, catalyst loading). For instance:

- Factorial design can isolate factors causing yield discrepancies (e.g., mixing efficiency in batch vs. flow reactors).

- In situ spectroscopy (e.g., IR or Raman) monitors intermediate formation in real time, addressing kinetic bottlenecks .

- Process simulation tools (e.g., COMSOL Multiphysics) model mass transfer limitations in flow systems .

Q. How does the dimethylamino-methylethoxy substituent influence biological activity, and what in vitro assays validate its mechanism?

Methodological Answer: The substituent’s lipophilicity and basicity (pKa ~8.5 for dimethylamino groups) affect membrane permeability. Assays include:

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Methodological Answer: Key challenges include:

- Chiral resolution : Use of chiral stationary phases (CSPs) in preparative HPLC or enzymatic kinetic resolution.

- Catalyst leaching : Immobilized catalysts (e.g., Ir-based on mesoporous silica) improve recyclability in asymmetric cyclizations .

- Process analytical technology (PAT) : Real-time monitoring via inline NMR or UV-Vis ensures consistent enantiomeric excess (ee) during scale-up .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across different solvent systems?

Methodological Answer:

- Hansen solubility parameters can rationalize solvent-polarity mismatches. For example, dihydrochloride salts may exhibit poor solubility in non-polar solvents (e.g., hexane) but high solubility in polar aprotic solvents (e.g., DMSO).

- Dynamic light scattering (DLS) detects aggregation phenomena that falsely reduce measured solubility .

- Standardized protocols : Adhere to OECD guidelines for solubility determination to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.